molecular formula C7H7F3 B13838768 3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene

3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene

Cat. No.: B13838768
M. Wt: 148.13 g/mol
InChI Key: ZFESMXZXELRKSN-UHFFFAOYSA-N
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Description

3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene is an organic compound with the molecular formula C7H7F3 It is a derivative of cyclohexadiene, where three fluorine atoms and one methyl group are substituted at specific positions on the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene typically involves the fluorination of 1-methylcyclohexa-1,4-diene. One common method is the reaction of 1-methylcyclohexa-1,4-diene with a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or ketones, depending on the oxidizing agent and conditions.

    Reduction: Hydrogenated derivatives such as 3,6,6-trifluoro-1-methylcyclohexane.

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a fluorinated probe in biological studies due to the unique properties of fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene in chemical reactions involves the interaction of its fluorine atoms and the conjugated diene system with various reagents. The fluorine atoms can participate in electrophilic and nucleophilic reactions, while the conjugated diene system can undergo addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclohexa-1,4-diene: A non-fluorinated analog with similar structural features but different reactivity due to the absence of fluorine atoms.

    3,3,6-Trifluoro-1-methylcyclohexa-1,4-diene: A positional isomer with fluorine atoms at different positions on the cyclohexadiene ring.

    1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one: A compound with a similar trifluoromethyl group but different overall structure and properties.

Uniqueness

3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene is unique due to the specific positioning of the fluorine atoms and the methyl group on the cyclohexadiene ring

Properties

Molecular Formula

C7H7F3

Molecular Weight

148.13 g/mol

IUPAC Name

3,6,6-trifluoro-1-methylcyclohexa-1,4-diene

InChI

InChI=1S/C7H7F3/c1-5-4-6(8)2-3-7(5,9)10/h2-4,6H,1H3

InChI Key

ZFESMXZXELRKSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=CC1(F)F)F

Origin of Product

United States

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